N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a furan ring and an indole ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Furan-2-yl Ethylamine: This can be achieved by the reduction of furan-2-carboxylic acid to furan-2-yl methanol, followed by conversion to furan-2-yl ethylamine.
Formation of the 4-Nitro-1H-indole: This involves nitration of indole to form 4-nitro-1H-indole.
Coupling Reaction: The final step involves coupling furan-2-yl ethylamine with 4-nitro-1H-indole using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-amino-1H-indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group on the indole ring may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]acetamide
- N-(1-furan-2-yl-ethyl)-2-(2-nitro-phenoxy)-N-pyridin-2-yl-acetamide
- N-furan-2-ylmethyl-2-(4-methoxy-phenyl)-acetamide
Uniqueness
N-[2-(furan-2-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is unique due to the presence of both a furan ring and a nitro-substituted indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H15N3O4 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(4-nitroindol-1-yl)acetamide |
InChI |
InChI=1S/C16H15N3O4/c20-16(17-8-6-12-3-2-10-23-12)11-18-9-7-13-14(18)4-1-5-15(13)19(21)22/h1-5,7,9-10H,6,8,11H2,(H,17,20) |
InChI Key |
XPKLHJMRZQGHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC3=CC=CO3)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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